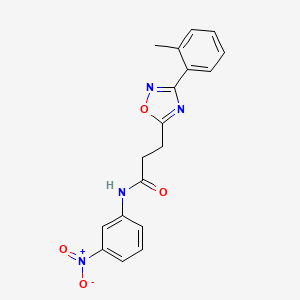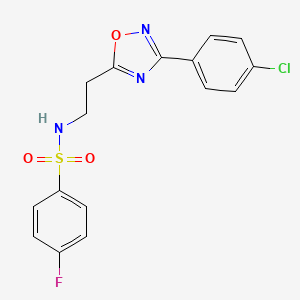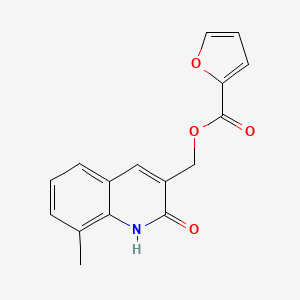
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. FPOP is a type of fluorescent probe that can be used to study protein-ligand interactions and protein conformational changes, which are crucial for understanding the mechanisms of various biological processes.
作用機序
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide works by covalently modifying solvent-exposed amino acid residues in proteins upon exposure to hydroxyl radicals generated by hydrogen peroxide. The hydroxyl radicals react with water molecules to form hydroxyl ions, which then react with this compound to generate a highly reactive intermediate that can covalently modify amino acid residues in proteins. The modified residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying protein-ligand interactions and protein conformational changes. However, this compound can potentially induce oxidative damage to proteins if not used properly, which can affect the results of experiments.
実験室実験の利点と制限
One major advantage of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to probe protein-ligand interactions and protein conformational changes in a non-invasive manner. It is also relatively easy to use and can be applied to a wide range of biological systems. However, this compound has some limitations, including the potential for oxidative damage to proteins and the need for specialized equipment and expertise to perform the experiments.
将来の方向性
There are several future directions for the use of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of interest is the development of new this compound derivatives that can target specific amino acid residues in proteins. Another direction is the application of this compound in structural biology, including the determination of protein structures using mass spectrometry-based methods. Additionally, this compound can potentially be used in drug discovery and the study of protein-protein interactions.
合成法
The synthesis of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride to form 4-fluoro-2-methoxybenzanilide, which is then reacted with ethyl oxalyl chloride to generate the corresponding oxadiazole intermediate. The final step involves the reaction of the oxadiazole intermediate with 3-bromopropionyl chloride to form this compound.
科学的研究の応用
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used as a tool for studying protein-ligand interactions in various biological systems. It can be used to probe the binding sites of small molecules, peptides, and proteins, as well as to study protein conformational changes induced by ligand binding. This compound has been used in various applications, including drug discovery, protein-protein interactions, and protein folding studies.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-5-3-2-4-14(15)18-21-17(25-22-18)11-10-16(23)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVZVUYBURMTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

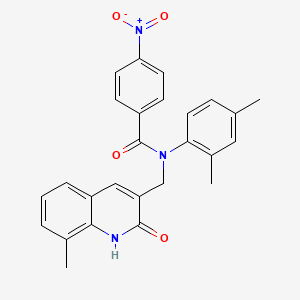
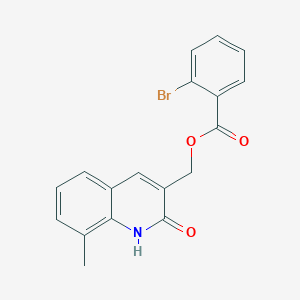

![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
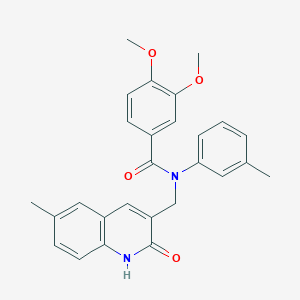


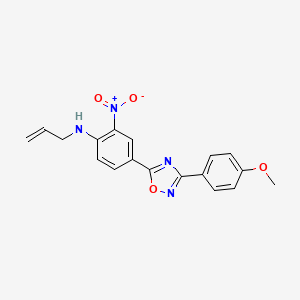
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)
